molecular formula C12H18O4 B8522598 2-(1-cyclopentenyl)propanedioic acid diethyl ester

2-(1-cyclopentenyl)propanedioic acid diethyl ester

Cat. No.: B8522598
M. Wt: 226.27 g/mol
InChI Key: ONYFNAVOZKNDCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-cyclopentenyl)propanedioic acid diethyl ester is an organic compound with the chemical formula C12H18O4. It is a diethyl ester of cyclopentenylmalonic acid and is known for its unique structure, which includes a cyclopentene ring fused to a malonate ester. This compound is a colorless liquid with low volatility and is soluble in organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(1-cyclopentenyl)propanedioic acid diethyl ester can be synthesized through the alkylation of diethyl malonate with 3-chlorocyclopentene. The reaction involves the use of absolute ethanol and freshly cut sodium as a base. The process is carried out in a three-necked round-bottomed flask fitted with a stirrer, dropping funnel, and reflux condenser. The reaction mixture is then distilled under reduced pressure to obtain the pure product .

Industrial Production Methods

In industrial settings, the synthesis of diethyl cyclopentenylmalonate follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems ensures higher yields and purity. The reaction conditions are optimized to maintain a gentle reflux and efficient separation of the product from impurities .

Chemical Reactions Analysis

Types of Reactions

2-(1-cyclopentenyl)propanedioic acid diethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Alkylation: Substituted diethyl cyclopentenylmalonates.

    Hydrolysis: Cyclopentenylmalonic acid.

    Decarboxylation: Cyclopentenylacetic acid.

Scientific Research Applications

2-(1-cyclopentenyl)propanedioic acid diethyl ester is used in various scientific research applications:

Mechanism of Action

The mechanism of action of diethyl cyclopentenylmalonate involves its reactivity at the methylene group between the ester functionalities. This reactivity is due to the electron-withdrawing effects of the ester groups, which make the methylene hydrogen atoms more acidic. This allows for various nucleophilic substitutions and other reactions to occur at this position .

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A simpler ester without the cyclopentene ring.

    Dimethyl malonate: Similar structure but with methyl esters instead of ethyl.

    Cyclopentylmalonic acid: Lacks the ester groups and is more acidic.

Uniqueness

2-(1-cyclopentenyl)propanedioic acid diethyl ester is unique due to its fused cyclopentene ring, which imparts different reactivity and properties compared to simpler malonates. This makes it valuable in the synthesis of compounds with specific ring structures and functionalities .

Properties

Molecular Formula

C12H18O4

Molecular Weight

226.27 g/mol

IUPAC Name

diethyl 2-(cyclopenten-1-yl)propanedioate

InChI

InChI=1S/C12H18O4/c1-3-15-11(13)10(12(14)16-4-2)9-7-5-6-8-9/h7,10H,3-6,8H2,1-2H3

InChI Key

ONYFNAVOZKNDCE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CCCC1)C(=O)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 174 g (2.63 mol) of freshly depolymerized cyclopentadiene, cooled and maintained at -78 C, was added 87.5 g (2.50 mol) gaseous HCl. Meanwhile, 152 mL (1.0 mol) diethyl malonate was added to a solution of 21.4 g (0.93 mol) sodium in 400 mL absolute ethanol. After HCl addition to the cyclopentadiene was complete, the crude yellow chloride, maintained at -78 C, was added in mL portions to the malonate solution. With addition of each 1 ml portion of the malonate solution, considerable heat was produced, the yellow color rapidly dissipated, and copious white precipitate formed. After addition of all of the malonate, the suspension was stirred for 17 hrs, after which most of the ethanol was removed by rotary evaporation, and the reaction was quenched with 200 mL water and extracted 5 ×, each with 100 mL of diethyl ether. The combined extracts were dried over MgSO4, filtered, and concentrated to a clear yellow oil. Distillation of a portion of this material under 0.5 mm Hg pressure yielded 19.091 g clear, light green oil, bp 91-94 C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
87.5 g
Type
reactant
Reaction Step Three
Quantity
152 mL
Type
reactant
Reaction Step Four
Quantity
21.4 g
Type
reactant
Reaction Step Four
Quantity
400 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.